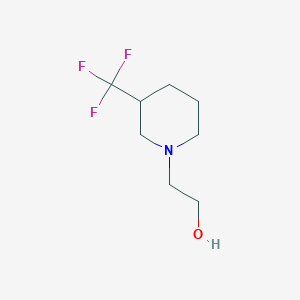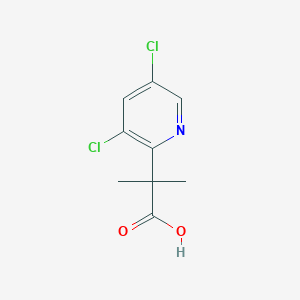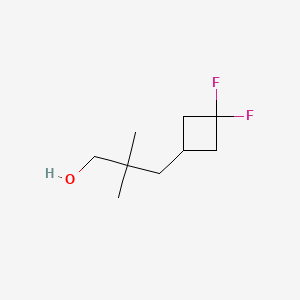
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol is a fluorinated organic compound with the molecular formula C9H16F2O This compound is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a hydroxyl group attached to a dimethylpropanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol typically involves the reaction of 3,3-difluorocyclobutanecarboxylic acid with appropriate reagents. One common method includes the reduction of 3,3-difluorocyclobutanecarboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at low temperatures . The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst at elevated pressure.
Substitution: Nucleophiles such as sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-one.
Reduction: 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropane.
Substitution: Products depend on the nucleophile used, such as 3-(3-methoxycyclobutyl)-2,2-dimethylpropan-1-ol when using sodium methoxide.
Aplicaciones Científicas De Investigación
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in studying biological systems due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol depends on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, potentially leading to improved efficacy in medicinal applications .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Difluorocyclobutanol: Similar structure but lacks the dimethylpropanol moiety.
3-(3,3-Difluorocyclobutyl)methanol: Similar structure but lacks the additional methyl groups on the propanol moiety.
Uniqueness
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol is unique due to the combination of the cyclobutyl ring with fluorine substitutions and the dimethylpropanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H16F2O |
|---|---|
Peso molecular |
178.22 g/mol |
Nombre IUPAC |
3-(3,3-difluorocyclobutyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C9H16F2O/c1-8(2,6-12)3-7-4-9(10,11)5-7/h7,12H,3-6H2,1-2H3 |
Clave InChI |
YGWMFMNICDDGGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1CC(C1)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


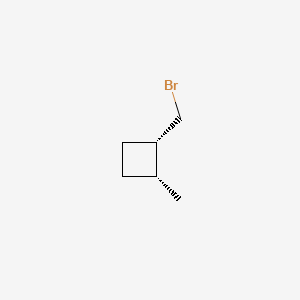
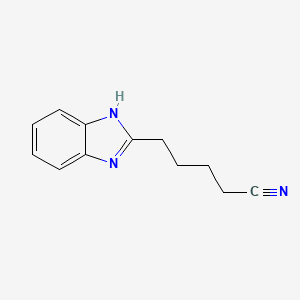




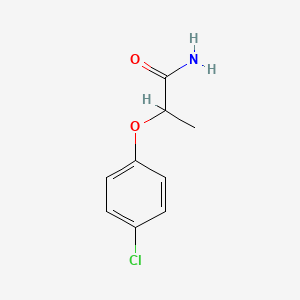

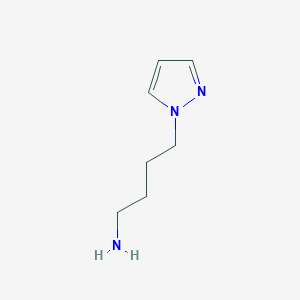
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine](/img/structure/B13593467.png)
